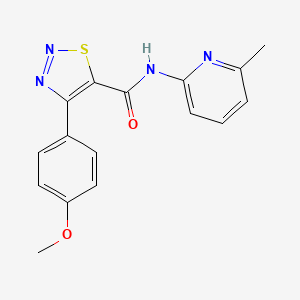
4-(4-methoxyphenyl)-N-(6-methyl-2-pyridinyl)-1,2,3-thiadiazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-methoxyphenyl)-N-(6-methyl-2-pyridinyl)-1,2,3-thiadiazole-5-carboxamide is a chemical compound that belongs to the class of thiadiazole derivatives. It has received significant attention in the scientific community due to its potential applications in various fields, such as medicinal chemistry, agricultural chemistry, and material science.
作用機序
The mechanism of action of 4-(4-methoxyphenyl)-N-(6-methyl-2-pyridinyl)-1,2,3-thiadiazole-5-carboxamide is not fully understood. However, it has been suggested that it exerts its biological activities through the inhibition of various enzymes and proteins involved in the pathogenesis of diseases. For example, it has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the production of inflammatory mediators. It has also been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.
Biochemical and Physiological Effects
Several studies have investigated the biochemical and physiological effects of this compound. It has been reported to reduce the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-alpha) and interleukin-6 (IL-6). It has also been shown to inhibit the growth of various cancer cell lines such as breast cancer, lung cancer, and prostate cancer. In addition, it has been reported to exhibit antibacterial and antifungal activities against various pathogens.
実験室実験の利点と制限
One of the main advantages of using 4-(4-methoxyphenyl)-N-(6-methyl-2-pyridinyl)-1,2,3-thiadiazole-5-carboxamide in lab experiments is its high potency and selectivity towards its target enzymes and proteins. It is also relatively easy to synthesize and purify in large quantities. However, one of the limitations is that it may exhibit off-target effects, which can lead to unwanted side effects and toxicity. Therefore, it is important to carefully evaluate its safety and efficacy in preclinical and clinical studies before its use in humans.
将来の方向性
There are several future directions for the research on 4-(4-methoxyphenyl)-N-(6-methyl-2-pyridinyl)-1,2,3-thiadiazole-5-carboxamide. One of the potential areas of application is in the development of new anti-inflammatory drugs for the treatment of various inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Another potential area of application is in the development of new anti-cancer drugs for the treatment of various types of cancer. In addition, it may also have potential applications in the field of material science, such as in the development of new sensors and catalysts. Further research is needed to explore these potential applications and to optimize the synthesis and properties of this compound for these applications.
Conclusion
In conclusion, this compound is a promising compound with potential applications in various fields such as medicinal chemistry, agricultural chemistry, and material science. Its synthesis method is relatively simple and it exhibits high potency and selectivity towards its target enzymes and proteins. However, further research is needed to fully understand its mechanism of action and to explore its potential applications in these fields.
合成法
The synthesis of 4-(4-methoxyphenyl)-N-(6-methyl-2-pyridinyl)-1,2,3-thiadiazole-5-carboxamide involves the reaction of 4-(4-methoxyphenyl)-1,2,3-thiadiazol-5-amine with 6-methyl-2-pyridinecarboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out in a suitable solvent such as dichloromethane or chloroform at room temperature. The product is obtained in high yield and purity after purification by column chromatography.
科学的研究の応用
4-(4-methoxyphenyl)-N-(6-methyl-2-pyridinyl)-1,2,3-thiadiazole-5-carboxamide has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit various biological activities such as anti-inflammatory, anti-cancer, anti-bacterial, and anti-fungal properties. It has also been investigated for its potential use as a photosensitizer in photodynamic therapy for cancer treatment.
特性
IUPAC Name |
4-(4-methoxyphenyl)-N-(6-methylpyridin-2-yl)thiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2S/c1-10-4-3-5-13(17-10)18-16(21)15-14(19-20-23-15)11-6-8-12(22-2)9-7-11/h3-9H,1-2H3,(H,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLVWLMQECWESPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)C2=C(N=NS2)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

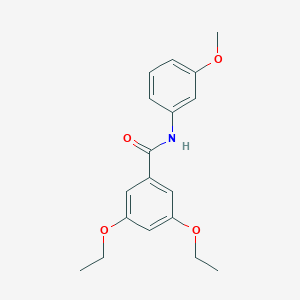
![7-(4-fluorophenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B6019023.png)
![2-{[2-(3-methyl-5-isoxazolyl)-1-pyrrolidinyl]carbonyl}-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B6019029.png)
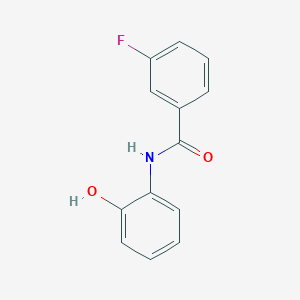
![N'-[1-(4-hydroxyphenyl)ethylidene]hexanohydrazide](/img/structure/B6019039.png)
![5-{[5-(2-methyl-5-nitrophenyl)-2-furyl]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6019048.png)
![N-(3-chloro-4-fluorophenyl)-2-[(5-nitro-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B6019052.png)
![({1-benzyl-2-[(2-methoxyethyl)sulfonyl]-1H-imidazol-5-yl}methyl)methyl(tetrahydro-3-furanyl)amine](/img/structure/B6019058.png)
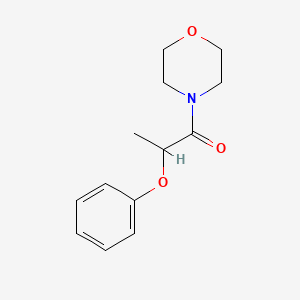
![1-[(dimethylamino)sulfonyl]-N-(4-ethylphenyl)-3-piperidinecarboxamide](/img/structure/B6019068.png)
![2-{1-(2,2-dimethylpropyl)-4-[4-(methylthio)benzyl]-2-piperazinyl}ethanol](/img/structure/B6019075.png)
![2-(4-fluorobenzyl)-4-[3-(2-isoxazolidinyl)propanoyl]morpholine](/img/structure/B6019088.png)
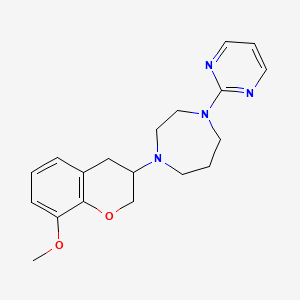
![2-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-5-methoxy-N-[1-(4-pyridinyl)propyl]benzamide](/img/structure/B6019107.png)